Structural Uniqueness of 4-Methoxypiperidine Moiety vs. Common Benzoylpiperazine Amine Substitutions
The target compound incorporates a 4-methoxypiperidin-1-yl substituent on the benzoyl ring, which is structurally distinct from the morpholine, pyrrolidine, and unsubstituted piperidine groups most commonly employed in benzoylpiperazine derivatives disclosed in the patent literature. In the GlyT-1 inhibitor benzoylpiperazine series exemplified in US Patent 7,427,612, the majority of active compounds utilize morpholine or substituted piperazine groups at the corresponding position [1]. The 4-methoxypiperidine group introduces a stereoelectronic profile—specifically, a tertiary amine with a single methoxy hydrogen-bond acceptor—that differs from the secondary amines or ether oxygens of comparator fragments. No direct head-to-head comparison data exist for this specific compound.
| Evidence Dimension | Amine substituent structure at para-benzoyl position |
|---|---|
| Target Compound Data | 4-methoxypiperidin-1-yl (tertiary amine, methoxy H-bond acceptor, predicted pKa ~8.5-9.0) |
| Comparator Or Baseline | Morpholin-4-yl (ether oxygen, no basic amine); Pyrrolidin-1-yl (secondary amine, no oxygen); Piperazin-1-yl (additional basic amine) from US Patent 7,427,612 |
| Quantified Difference | No quantitative activity data available for target compound; qualitative structural divergence only |
| Conditions | Structural comparison based on published patent exemplification, no biological assay data |
Why This Matters
Procurement decisions for exploratory SAR campaigns benefit from this structural distinctiveness when diversifying chemical space, but the absence of activity data means the compound's value is entirely prospective and unvalidated.
- [1] Alberati-Giani, D., et al. Benzoyl-piperazine derivatives. US Patent 7,427,612 B2, 2008. View Source
